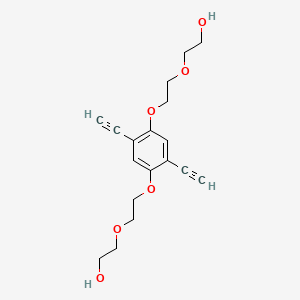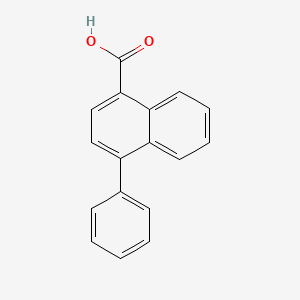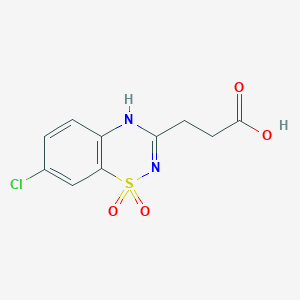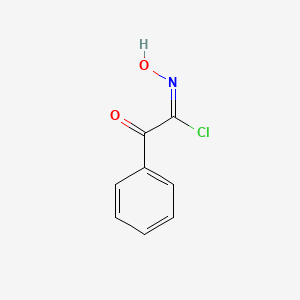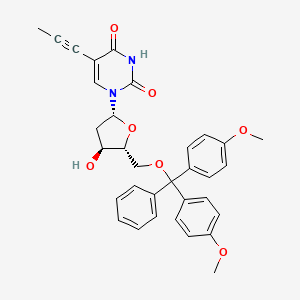
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is a modified nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of the deoxyuridine are protected using dimethoxytrityl chloride to form 5’-O-(Dimethoxytrityl)-2’-deoxyuridine.
Introduction of the propynyl group: The 5-position of the uracil ring is modified by introducing a propynyl group through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the propynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position.
Applications De Recherche Scientifique
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides for various applications, including gene synthesis and sequencing.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Lacks the propynyl group at the 5-position.
5-(1-propynyl)-2’-deoxyuridine: Lacks the dimethoxytrityl protecting group.
5’-O-(Dimethoxytrityl)-5-iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of the propynyl group.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is unique due to the presence of both the dimethoxytrityl protecting group and the propynyl group at the 5-position. This combination of modifications can enhance its stability and reactivity, making it a valuable tool in nucleic acid research and therapeutic development.
Propriétés
Formule moléculaire |
C33H32N2O7 |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C33H32N2O7/c1-4-8-22-20-35(32(38)34-31(22)37)30-19-28(36)29(42-30)21-41-33(23-9-6-5-7-10-23,24-11-15-26(39-2)16-12-24)25-13-17-27(40-3)18-14-25/h5-7,9-18,20,28-30,36H,19,21H2,1-3H3,(H,34,37,38)/t28-,29+,30+/m0/s1 |
Clé InChI |
DTVSAGUUMMWIAK-FRXPANAUSA-N |
SMILES isomérique |
CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
SMILES canonique |
CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
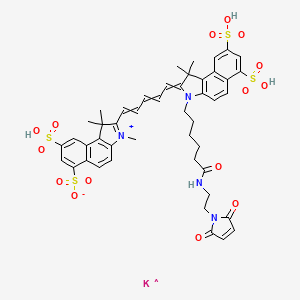
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
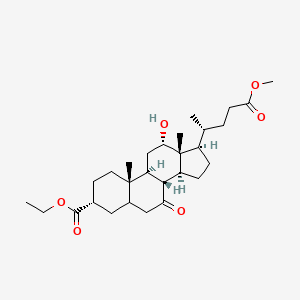
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

